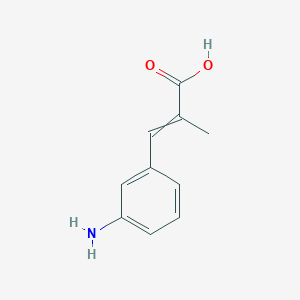![molecular formula C27H25N5O6S B12011474 (2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- “(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid” is a complex organic compound with a unique structure.
- It contains a 1,2,4-triazole ring, a sulfanyl group, and an acetylhydrazine moiety.
- The compound’s systematic name is quite lengthy, so let’s refer to it as “Compound X” for simplicity.
準備方法
Synthetic Routes: Compound X can be synthesized through multi-step synthetic routes. One approach involves the cyclization of appropriate precursors.
Reaction Conditions: For example, Fang et al.
Industrial Production: Industrial-scale production methods for Compound X may involve modifications of these synthetic routes, optimization, and scalability.
化学反応の分析
Reactivity: Compound X likely undergoes various reactions due to its functional groups (e.g., triazole, sulfanyl, and acetylhydrazine).
Common Reagents: Reactions may involve nucleophilic substitutions, oxidative cleavage, and cyclizations.
Major Products: Depending on reaction conditions, Compound X can yield derivatives with different substituents.
科学的研究の応用
Pharmaceuticals: Imidazole derivatives (similar to Compound X) have applications in drug discovery.
Agrochemicals: Imidazoles are used in fungicides and pesticides.
Functional Materials: Research explores their use in dyes for solar cells and other optical applications .
Catalysis: Imidazoles serve as ligands in catalytic processes .
作用機序
- Compound X’s mechanism likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
Uniqueness: Compound X’s unique structure sets it apart from other compounds.
Similar Compounds: While I don’t have a direct list, related compounds include imidazoles, triazoles, and other heterocycles .
特性
分子式 |
C27H25N5O6S |
|---|---|
分子量 |
547.6 g/mol |
IUPAC名 |
2-[2-[(E)-[[2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C27H25N5O6S/c1-36-21-11-7-18(8-12-21)26-30-31-27(32(26)20-9-13-22(37-2)14-10-20)39-17-24(33)29-28-15-19-5-3-4-6-23(19)38-16-25(34)35/h3-15H,16-17H2,1-2H3,(H,29,33)(H,34,35)/b28-15+ |
InChIキー |
JYVPVJOEONRWDQ-RWPZCVJISA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,4-dichlorophenyl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011399.png)
![3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12011402.png)


![ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12011420.png)

![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)




![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)

